2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
Description
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-18(13-5-8-15(9-6-13)21(24)25)12-26-19(23)10-7-14-11-20-17-4-2-1-3-16(14)17/h1-6,8-9,11,20H,7,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQLHPCCVIJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves the condensation of 4-nitrobenzaldehyde with indole-3-acetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
a) Methyl 3-(1H-Indol-3-yl)propanoate ()
- Structure: Lacks the 4-nitrophenyl and oxoethyl groups, retaining only the indole-propanoate core.
- Key Differences :
- Simpler structure with a methyl ester group.
- Lower molecular weight and polarity compared to the target compound.
b) (S)-4-Nitrophenyl 2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate ()
- Structure: Shares the 4-nitrophenyl group but includes a Boc-protected amino group on the propanoate chain.
- Key Differences :
- Boc group enhances steric bulk, affecting solubility and steric interactions in biological systems.
- Higher synthetic complexity due to protection/deprotection steps.
- Implications : The Boc group may improve stability during synthesis but requires additional steps for deprotection in drug development .
c) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()
Physical and Chemical Properties
Spectral and Analytical Data
- NMR Shifts: Target Compound: Expected aromatic protons (δ 7.5–8.5 ppm for nitro group) and indole NH (~δ 10 ppm). Methyl 3-(1H-Indol-3-yl)propanoate (): Indole protons at δ 7.0–7.5 ppm; methyl ester at δ 3.6–3.8 ppm . Sulfonamide Analog (): 4-Chlorophenyl group shows distinct deshielding (δ 7.3–7.6 ppm) compared to nitro substituents .
- Mass Spectrometry: Nitro-containing analogs exhibit characteristic fragmentation patterns, including loss of NO₂ (46 Da) .
Biological Activity
The compound 2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a nitrophenyl group and an indole moiety, which are known to influence biological activity.
Research indicates that compounds with indole and nitrophenyl groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Indole derivatives have been shown to possess antimicrobial properties against various pathogens. The presence of the nitrophenyl group may enhance this activity by facilitating interaction with microbial membranes.
- Anticancer Properties : The indole structure is linked to anticancer activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several studies have evaluated the efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In vitro experiments showed that the compound could inhibit the proliferation of human cancer cell lines (e.g., A549 lung cancer cells) with an IC50 value indicating potent cytotoxicity. Mechanistic studies suggested that it activates caspase-dependent apoptosis pathways, leading to cell death .
- Anti-inflammatory Properties : Research indicated that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting potential use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
